molecular formula C11H10O3S B1367385 Methyl 7-methoxybenzo[b]thiophene-2-carboxylate CAS No. 88791-17-7

Methyl 7-methoxybenzo[b]thiophene-2-carboxylate

Cat. No. B1367385
CAS RN: 88791-17-7
M. Wt: 222.26 g/mol
InChI Key: IOENHOOGSLPMNR-UHFFFAOYSA-N
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Description

“Methyl 7-methoxybenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C11H10O3S. It is also known as “Benzo[b]thiophene-2-carboxylic acid methyl ester” and "Methyl thianaphthene-2-carboxylate" .


Synthesis Analysis

The synthesis of thiophene derivatives like “Methyl 7-methoxybenzo[b]thiophene-2-carboxylate” often involves condensation reactions. Some of the typical and significant synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 7-methoxybenzo[b]thiophene-2-carboxylate” can be represented by the SMILES string COC(=O)c1cc2ccccc2s1 . The InChI representation is 1S/C10H8O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3 .


Chemical Reactions Analysis

Thiophene derivatives, including “Methyl 7-methoxybenzo[b]thiophene-2-carboxylate”, are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

“Methyl 7-methoxybenzo[b]thiophene-2-carboxylate” is a solid compound . It has a molecular weight of 192.23 . The melting point is between 70-74 °C .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Substitution Reactions : Methyl 7-methoxybenzo[b]thiophene-2-carboxylate undergoes various substitution reactions, including bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation, leading to the formation of different substituted products (Clarke, Scrowston, & Sutton, 1973).
  • Synthesis of Derivatives : This compound is used as a starting material for synthesizing different derivatives, such as benzo[b]thiophene‐4,7‐diones, which have potential applications in various fields (Ruiz, Tapia, Valderrama, & Vega, 1981).

Pharmacological Research

  • Anti-inflammatory Properties : Some derivatives of benzo[b]thiophene, including those related to Methyl 7-methoxybenzo[b]thiophene-2-carboxylate, have shown properties that inhibit cell adhesion mediated by molecules like E-selectin, ICAM-1, and VCAM-1, indicating potential anti-inflammatory applications (Boschelli et al., 1995).
  • Antitumoral Activity : Derivatives of benzo[b]thiophene have been synthesized and evaluated for their antitumoral activity, showing significant growth inhibitory effects on various human tumor cell lines. This highlights the potential of Methyl 7-methoxybenzo[b]thiophene-2-carboxylate derivatives in cancer research (Queiroz et al., 2009).

Photocatalysis and Material Science

  • Photochromic Behavior : The derivatives of benzo[b]thiophene, related to Methyl 7-methoxybenzo[b]thiophene-2-carboxylate, have been used to synthesize photochromic thieno-2H-chromene derivatives, which are relevant in material science for their reversible color change properties under light exposure (Queiroz, Dubest, Aubard, Faure, & Guglielmetti, 2000).

Safety And Hazards

“Methyl 7-methoxybenzo[b]thiophene-2-carboxylate” is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash hands and face thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for “Methyl 7-methoxybenzo[b]thiophene-2-carboxylate” and similar compounds could involve further exploration of their potential biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

methyl 7-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-13-8-5-3-4-7-6-9(11(12)14-2)15-10(7)8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOENHOOGSLPMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10519734
Record name Methyl 7-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-methoxybenzo[b]thiophene-2-carboxylate

CAS RN

88791-17-7
Record name Methyl 7-methoxybenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88791-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

550 mg (3.97 mmol) of potassium carbonate and 350 mg (3.31 mmol) of methyl mercaptoacetate are added to a solution of 600 mg (3.31 mmol) of 3-methoxy-2-nitrobenzaldehyde in 8 ml of DMF. The reaction mixture is heated at 70° C. for 4 h. After cooling, water is added. The resulting precipitate is filtered off, washed with water and dried under reduced pressure. This gives 387 mg (45.7% of theory) of the title compound.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

550 mg (3.97 mmol) of potassium carbonate and 350 mg (3.31 mmol) of methyl mercaptoacetate are added to a solution of 600 mg (3.31 mmol) of 3-methoxy-2-nitrobenzaldehyde in 8 ml of DMF. The reaction mixture is heated at 70° C. for 4 h. After cooling, water is added. The resulting precipitate is filtered off, washed with water and dried under reduced pressure. This gives 387 mg (45.7% of theory) of the title compound.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LKA Rahman, RM Scrowston - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
Readily available 2-hydroxy-3-methoxybenzaldehyde (orthovanillin) is converted, via thermal rearrangement (Newman–Kwart) of the O-aryl-NNdimethylthiocarbamate, into 2-mercapto-…
Number of citations: 37 pubs.rsc.org
V Kozmík, T Hodík, J Svoboda, V Novotná… - Liquid …, 2016 - Taylor & Francis
Five series of compounds based on 2,4- and 2,7-disubstituted benzothiophenes have been prepared and studied with respect to their mesomorphic properties. The molecular structure …
Number of citations: 8 www.tandfonline.com

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